molecular formula C25H23ClN2O4S B2680999 3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methoxybenzyl)quinolin-4-amine CAS No. 895640-55-8

3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methoxybenzyl)quinolin-4-amine

Cat. No. B2680999
CAS RN: 895640-55-8
M. Wt: 482.98
InChI Key: BMRIHQMVFOFKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methoxybenzyl)quinolin-4-amine is a quinoline derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in a variety of laboratory experiments. In

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities to "3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methoxybenzyl)quinolin-4-amine" have been synthesized and analyzed for their structural properties. For example, quinoline derivatives demonstrate a range of pharmacological activities, making them significant in drug discovery. Organoselenium compounds, including selenium-containing quinolines, show promising antioxidant activities and serve as versatile building blocks for regio-, chemio-, and stereoselective reactions (Bocchini et al., 2020). This highlights the potential of the compound for use in the synthesis of new pharmacologically active molecules.

Antibacterial Activity

Sulfonamide derivatives of quinoxaline have been synthesized and evaluated for their antibacterial activities against common pathogens like Staphylococcus spp. and Escherichia coli. These studies demonstrate the antibacterial potential of sulfonamide and quinoline derivatives, suggesting a possible application of "3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methoxybenzyl)quinolin-4-amine" in developing new antibacterial agents (Alavi et al., 2017).

Antioxidant Properties

Research into selenium-containing quinolines has uncovered significant antioxidant properties, highlighting their potential in combating oxidative stress-related conditions. Such compounds have shown effectiveness in various antioxidant assays, including DPPH, ABTS, and FRAP assays (Bocchini et al., 2020). This points to the potential research application of "3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methoxybenzyl)quinolin-4-amine" in developing treatments or supplements aimed at reducing oxidative stress.

Pro-Apoptotic Effects in Cancer Cells

Sulfonamide derivatives have been synthesized and evaluated for their pro-apoptotic effects in various cancer cell lines. These compounds have been found to significantly reduce cell proliferation and induce the expression of pro-apoptotic genes, suggesting a potential application in cancer therapy (Cumaoğlu et al., 2015).

Environmental Applications

Tertiary amine-functionalized adsorption resins have been developed for the removal of environmental pollutants like benzophenone-4 from water. This research demonstrates the utility of amine-functionalized compounds in environmental protection, suggesting a potential application for "3-((4-Chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methoxybenzyl)quinolin-4-amine" in creating new materials for pollutant adsorption and removal (Zhou et al., 2018).

Mechanism of Action

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O4S/c1-3-32-20-10-13-23-22(14-20)25(28-15-17-4-8-19(31-2)9-5-17)24(16-27-23)33(29,30)21-11-6-18(26)7-12-21/h4-14,16H,3,15H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRIHQMVFOFKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-6-ethoxy-N-(4-methoxybenzyl)quinolin-4-amine

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